Product packaging for 6-(azetidin-1-yl)-9H-purine(Cat. No.:)

6-(azetidin-1-yl)-9H-purine

Cat. No.: B1290755
M. Wt: 175.19 g/mol
InChI Key: ACPXQMYLXLKGKU-UHFFFAOYSA-N
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Description

Fundamental Significance of the Purine (B94841) Heterocyclic Scaffold in Biological Systems and Drug Discovery

The purine ring system, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, is a cornerstone of life itself. nih.govnumberanalytics.com Its derivatives are integral to the structure of nucleic acids (DNA and RNA), energy currency molecules like adenosine (B11128) triphosphate (ATP), and various coenzymes. researchgate.netrsc.org This inherent biological prevalence has established the purine scaffold as a "privileged structure" in the realm of drug discovery.

Purine as a "Privileged Structure" in Chemical Biology and Pharmaceutical Sciences

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The purine scaffold is a quintessential example of this, largely due to its natural involvement in a vast array of metabolic and cellular processes. nih.govresearchgate.net Medicinal chemists have capitalized on this by creating extensive libraries of purine derivatives, which have shown a remarkable propensity to yield potent and selective modulators of various enzymes and receptors. nih.govresearchgate.net The ability to systematically modify the purine core at multiple positions allows for the fine-tuning of biological activity and specificity. rsc.orgnih.gov

Role of Purine Derivatives as Ligands and Substrates for Key Regulatory Elements

Purine derivatives function as crucial ligands and substrates for a multitude of key regulatory proteins. ontosight.ai They are known to interact with enzymes such as kinases, phosphodiesterases, and polymerases, many of which are implicated in disease pathways. researchgate.netontosight.ai For instance, the competition with ATP at the kinase binding site is a well-established strategy for developing anticancer agents. nih.gov Furthermore, purine analogs have demonstrated a broad spectrum of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net This wide-ranging bioactivity underscores the immense therapeutic potential of this heterocyclic system. researchgate.net

Distinctive Contributions of the Azetidine (B1206935) Moiety in Bioactive Chemical Structures

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has gained considerable attention in drug design for its unique structural and functional properties. nih.govenamine.net Although historically less explored due to synthetic challenges, recent advancements have made this moiety more accessible for incorporation into drug candidates. nih.gov

Azetidine Ring System in Natural Products and Synthetically Derived Agents

The azetidine motif is present in a number of natural products and has been successfully integrated into a variety of synthetic bioactive compounds. rsc.org Its presence can significantly influence the biological profile of a molecule. For example, azetidine-containing compounds have been investigated for a diverse array of pharmacological applications, including as antibacterial agents, inhibitors of N-ribosyl hydrolases, and for the treatment of central nervous system disorders. nih.govlifechemicals.com

Impact of Azetidine Incorporation on Molecular Properties and Bioactivity

The incorporation of an azetidine ring into a molecule can have a profound impact on its physicochemical properties and biological activity. The strained, four-membered ring introduces a degree of conformational rigidity, which can be advantageous for several reasons. enamine.net This rigidity can lead to a more defined spatial arrangement of substituents, potentially increasing binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. enamine.net Furthermore, the azetidine moiety can improve properties such as aqueous solubility and metabolic stability, which are critical for drug development. acs.org The nitrogen atom in the azetidine ring also provides a key point for interaction with biological targets through hydrogen bonding.

Rationale for Investigating 6-(azetidin-1-yl)-9H-purine as a Hybrid Scaffold for Research

The strategic combination of the purine scaffold with the azetidine moiety in this compound presents a compelling rationale for its investigation as a hybrid scaffold in medicinal chemistry. This hybrid molecule leverages the inherent biological relevance and "privileged" nature of the purine core while simultaneously benefiting from the unique conformational constraints and improved physicochemical properties imparted by the azetidine ring.

The synthesis of this compound and its analogs allows researchers to explore novel chemical space and develop compounds with potentially enhanced potency, selectivity, and drug-like properties. whiterose.ac.uk For instance, the azetidine group at the 6-position of the purine ring can influence the electronic distribution and steric profile of the molecule, leading to unique interactions with target proteins. nih.gov The investigation of such hybrid structures is a promising strategy in the quest for novel therapeutic agents targeting a wide range of diseases, from cancer to infectious diseases and neurological disorders. rsc.orgnih.gov

Detailed Research Findings

Compound NameChemical FormulaMolecular WeightKey Research AreaRef.
This compoundC8H9N5175.19Fragment-based ligand discovery, kinase inhibition whiterose.ac.uksigmaaldrich.com
ReversineC22H25N6O389.48Aurora B kinase inhibition whiterose.ac.uk
AzelnidipineC33H34N4O6582.65Calcium channel blocker enamine.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N5 B1290755 6-(azetidin-1-yl)-9H-purine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

6-(azetidin-1-yl)-7H-purine

InChI

InChI=1S/C8H9N5/c1-2-13(3-1)8-6-7(10-4-9-6)11-5-12-8/h4-5H,1-3H2,(H,9,10,11,12)

InChI Key

ACPXQMYLXLKGKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC=NC3=C2NC=N3

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 6 Azetidin 1 Yl 9h Purine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms. Although experimental spectra for 6-(azetidin-1-yl)-9H-purine are not available in the literature, a theoretical analysis can predict the expected signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

In a hypothetical ¹H NMR spectrum, the purine (B94841) and azetidine (B1206935) protons would exhibit distinct chemical shifts. The protons on the purine ring (C2-H and C8-H) are expected to appear in the downfield region (typically δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms. The N-H proton of the purine imidazole (B134444) ring would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

The protons of the azetidine ring would be found further upfield. The two methylene groups (CH₂) adjacent to the nitrogen atom are expected to be chemically equivalent and would likely appear as a triplet. The remaining methylene group, positioned between the other two, would be expected to appear as a quintet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
C2-H 8.0 - 8.5 Singlet
C8-H 8.5 - 9.0 Singlet
N9-H Variable Broad Singlet
Azetidine CH₂ (adjacent to N) 4.0 - 4.5 Triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

A ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbon atoms of the purine ring are expected to have chemical shifts in the range of δ 115-160 ppm. The azetidine carbons would appear at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2 150 - 155
C4 155 - 160
C5 118 - 123
C6 158 - 163
C8 140 - 145
Azetidine C (adjacent to N) 50 - 55

Two-Dimensional NMR Techniques for Structural Assignment

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would confirm the coupling between the protons on the azetidine ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. Finally, an HMBC spectrum would reveal long-range correlations between protons and carbons, confirming the attachment of the azetidine ring to the C6 position of the purine core.

X-ray Crystallographic Analysis of Azetidine-Purine Derivatives

X-ray crystallography provides the most definitive structural information for crystalline compounds. While no crystal structure for this compound itself has been reported, analysis of related purine derivatives in the Cambridge Structural Database often reveals a planar purine ring system.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and torsion angles. This would confirm the planarity of the purine system and determine the conformation of the azetidine ring and its orientation relative to the purine. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₉N₅), the exact mass can be calculated.

Public databases provide predicted mass spectrometry data. For instance, the monoisotopic mass is calculated to be approximately 175.0858 Da. In an experimental high-resolution mass spectrum (HRMS), one would expect to observe the protonated molecule, [M+H]⁺, at an m/z of approximately 176.0931.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts rsc.org

Adduct Predicted m/z
[M+H]⁺ 176.09308
[M+Na]⁺ 198.07502
[M+K]⁺ 214.04896

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C8H9N5. The monoisotopic mass of this compound is calculated to be 175.0858 Da.

In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with very high accuracy. For this compound, the protonated molecule ([M+H]+) would be the primary ion observed in positive ion mode. The high-resolution measurement of this ion's m/z would be compared to the calculated theoretical value to confirm the elemental composition.

Parameter Value
Molecular FormulaC8H9N5
Monoisotopic Mass175.0858 Da
Predicted [M+H]+ m/z176.09308
Predicted [M+Na]+ m/z198.07502
Predicted [M+K]+ m/z214.04896
Predicted [M-H]- m/z174.07852

This interactive table provides key mass spectrometry values for this compound.

Fragmentation Pattern Analysis and Collision Cross Section Prediction

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the ion of interest (in this case, the protonated molecule) is isolated, fragmented, and the m/z of the resulting fragment ions are measured. While specific experimental fragmentation data for this compound is not detailed in the available literature, a theoretical fragmentation pattern can be postulated based on its chemical structure. The purine core and the azetidine ring provide distinct sites for fragmentation. Common fragmentation pathways would likely involve the cleavage of the azetidine ring or the purine core, leading to characteristic neutral losses and fragment ions.

In addition to fragmentation analysis, ion mobility-mass spectrometry can provide information about the three-dimensional shape of an ion in the gas phase through the measurement of its collision cross section (CCS). The CCS is a measure of the effective area of the ion as it travels through a buffer gas. Predicted CCS values for various adducts of this compound have been calculated using computational methods. uni.lu These predicted values serve as a valuable reference for experimental determination and can aid in the identification of the compound in complex mixtures.

Adduct Predicted m/z Predicted CCS (Ų)
[M+H]+176.09308133.8
[M+Na]+198.07502143.2
[M-H]-174.07852133.7
[M+NH4]+193.11962143.1
[M+K]+214.04896142.0
[M+H-H2O]+158.08306119.5

This interactive table displays the predicted collision cross section (CCS) values for different adducts of this compound. uni.lu

Computational and Theoretical Investigations of the 6 Azetidin 1 Yl 9h Purine System

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in modern chemistry for understanding the intrinsic properties of molecules. For purine (B94841) derivatives, these methods, particularly Density Functional Theory (DFT), provide deep insights into their electronic structure, which governs their stability, reactivity, and potential as therapeutic agents.

Computational Studies on Reaction Intermediates and Transition States in Synthesis

While specific studies on the synthesis of 6-(azetidin-1-yl)-9H-purine are not detailed in the literature, computational methods are routinely used to explore the synthesis of related purine analogs. For instance, the synthesis of many 6-substituted purines proceeds through a 6-chloropurine (B14466) intermediate. DFT calculations can model the reaction pathway of nucleophilic substitution at the C6 position, identifying the transition states and calculating activation energies for the displacement of the chloro group by various nucleophiles, such as azetidine (B1206935).

Furthermore, computational studies are crucial for determining the most stable tautomeric forms of purine derivatives, which is essential for understanding their reactivity and biological interactions. Calculations of relative Gibbs free energies for different tautomers (e.g., hydrogen placement at N1, N7, or N9 positions) can predict the dominant species in solution, which is vital for subsequent docking and simulation studies. nih.gov

Theoretical Prediction of Chemical Reactivity and Stability

The reactivity and stability of purine derivatives can be predicted by analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Quantum chemical calculations provide a range of descriptors that quantify these properties. These parameters are instrumental in quantitative structure-activity relationship (QSAR) studies, which correlate a molecule's structure with its biological activity. researchgate.net

Table 1: Key Quantum Chemical Descriptors for Purine Derivatives Data is representative of typical values found for purine analogs in computational studies.

ParameterSymbolSignificance
Energy of HOMOEHOMOIndicates electron-donating ability
Energy of LUMOELUMOIndicates electron-accepting ability
HOMO-LUMO Energy GapΔECorrelates with chemical reactivity and stability
ElectronegativityχDescribes the power to attract electrons
Chemical HardnessηMeasures resistance to change in electron configuration
Electrophilicity IndexωQuantifies the ability to act as an electrophile

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study how a ligand, such as a purine derivative, might interact with a biological target, typically a protein receptor.

Prediction of Ligand-Receptor Binding Modes and Interaction Profiles

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 6-substituted purine derivatives, a common target class is protein kinases, such as cyclin-dependent kinases (CDKs), where they act as ATP-competitive inhibitors. mdpi.comnih.govtandfonline.com Docking studies typically place the purine core in the adenine-binding pocket, with the substituent at the C6 position (like the azetidinyl group) projecting out into the solvent-exposed region or toward other parts of the binding site. The predicted binding mode is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). tandfonline.com

Elucidation of Specific Hydrophobic and Hydrogen Bonding Interactions in Biological Systems

Following docking, MD simulations can be performed to validate the stability of the predicted ligand-receptor complex and to provide a more detailed view of the dynamic interactions over time. nih.gov These simulations reveal the key intermolecular forces that stabilize the binding. For purine kinase inhibitors, these interactions typically include:

Hydrogen Bonds: The nitrogen atoms of the purine ring often form crucial hydrogen bonds with the "hinge region" of the kinase active site (e.g., with backbone atoms of residues like Leu83 in CDK2). mdpi.comnih.gov

Hydrophobic Interactions: The purine ring itself and nonpolar parts of the C6-substituent can form hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket.

MD simulations can confirm whether the initial docked pose is stable or if the ligand reorients to find a more favorable conformation. Analysis of the simulation trajectory can quantify the stability through metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms over time. nih.gov

Table 2: Example Protein Targets and Key Interacting Residues for Purine Derivatives

Protein Target ClassExample TargetKey Interacting Residues (from Hinge Region)Typical Interactions
Protein KinasesCDK2Glu81, Leu83Hydrogen Bonding
Protein KinasesPI3KVal851, Ser774Hydrogen Bonding
Viral EnzymesHSV-1 Thymidine KinaseGln125, Arg176Hydrogen Bonding, Hydrophobic Interactions

In Silico Assessment of Physicochemical Properties Relevant to Bioavailability and Distribution

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help to assess a molecule's potential to be developed into an orally bioavailable drug. For a molecule like this compound, these tools can quickly estimate key physicochemical properties.

Commonly evaluated parameters include:

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness. It assesses molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which is critical for absorption.

Blood-Brain Barrier (BBB) Permeability: Predicts the likelihood of the compound crossing into the central nervous system.

These computational models provide an early warning of potential liabilities, allowing chemists to prioritize or modify compounds to improve their pharmacokinetic profiles. nih.gov

Table 3: Predicted Physicochemical and ADMET Properties for a Representative 6-Substituted Purine Values are hypothetical and representative for a small molecule like this compound based on general principles.

PropertyPredicted Value RangeImportance
Molecular Weight (g/mol)< 500Drug-likeness (Lipinski's Rule)
logP (Lipophilicity)< 5Membrane permeability and solubility (Lipinski's Rule)
Hydrogen Bond Donors< 5Membrane permeability (Lipinski's Rule)
Hydrogen Bond Acceptors< 10Membrane permeability (Lipinski's Rule)
Topological Polar Surface Area (TPSA)< 140 ŲCell permeability and oral bioavailability
Aqueous Solubility (logS)-4 to 0.5Affects absorption from the gastrointestinal tract

In Vitro Biological Activity and Mechanistic Studies of 6 Azetidin 1 Yl 9h Purine Derivatives

Receptor Ligand Activity

Derivatives of the 6-substituted purine (B94841) class have been investigated for their ability to bind to various receptors, demonstrating significant affinity and offering insights into structure-activity relationships.

In Vitro Binding Affinity to Specific Receptors (e.g., Histamine (B1213489) H3 Receptor)

Research into structurally related 6-substituted purines has identified them as potent ligands for the human histamine H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system. While direct binding data for 6-(azetidin-1-yl)-9H-purine is not extensively detailed in the reviewed literature, studies on analogous compounds, where a larger bipiperidine moiety is present at the 6-position, provide valuable insights into the potential of this class.

In competitive radioligand binding assays using [³H]Nα-methylhistamine on membranes from cells stably expressing the human H3R, several 6-([1,4'-bipiperidin]-1'-yl)-9-aryl-9H-purine derivatives demonstrated high affinity in the nanomolar range. nih.gov For instance, derivatives with a 2,6-dichlorobenzyl group at the N-9 position showed potent affinity, with Kᵢ values as low as 2.91 nM. nih.govresearchgate.net These findings confirm that the 6-substituted purine scaffold is a viable framework for developing high-affinity H3R ligands. nih.gov Several of these compounds were found to be more potent than the reference drug pitolisant (Kᵢ = 6.09 nM). nih.govresearchgate.netnih.gov

CompoundSubstitution at C-2Substitution at N-9Kᵢ (nM) for Human H₃R
3d-H2,6-dichlorobenzyl2.91
3h-Cl2,6-dichlorobenzyl5.51
Pitolisant (Reference)N/AN/A6.09
3a-H4-fluorobenzyl15.3
3e-Cl4-fluorobenzyl27.1

Analysis of the Purine Ring's Role in Receptor Recognition and Affinity

The purine ring itself is a critical determinant in the interaction between these ligands and the histamine H3 receptor. nih.govnih.gov Molecular modeling and docking studies have elucidated the specific contributions of the purine heterocycle to binding affinity. nih.govresearchgate.net These in silico studies revealed a key hydrogen bonding interaction between the nitrogen atom at position 7 (N-7) of the purine ring and the hydroxyl group of the amino acid residue Tyr374 within the H3R binding pocket. nih.govresearchgate.netnih.gov This interaction is crucial for anchoring the ligand and enhancing its affinity for the receptor. The ability of the purine core to act as a hydrogen bond acceptor at this specific position underscores its fundamental role in receptor recognition and the high potency observed in this class of compounds. nih.gov

Enzyme Inhibitory Effects

The structural similarity of purine derivatives to endogenous nucleotides makes them prime candidates for enzyme inhibitors, particularly for enzymes involved in purine metabolism and cellular signaling cascades.

In Vitro Inhibition of Protein Kinases (e.g., CSF1R, CDK, JAK)

The purine scaffold is a well-established template for the design of protein kinase inhibitors, as it can effectively compete with adenosine (B11128) triphosphate (ATP) for binding to the kinase active site. Various 6-substituted purine derivatives have been synthesized and evaluated as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

One study detailed a series of 6-pyridylmethylaminopurines, from which compound αSβR-21 emerged as a potent inhibitor of several CDK isoforms. In vitro kinase assays demonstrated its activity against CDK2/cyclin E with a half-maximal inhibitory concentration (IC₅₀) of 30 nM, and against CDK9/cyclin T with an IC₅₀ of 0.11 µM. nih.gov While specific in vitro inhibitory data for this compound derivatives against Colony-Stimulating Factor 1 Receptor (CSF1R) and Janus Kinase (JAK) are not available in the reviewed literature, the potent activity of related compounds against CDKs highlights the potential of this chemical class as kinase inhibitors.

Compound ClassSpecific CompoundTarget KinaseIC₅₀
6-PyridylmethylaminopurinesαSβR-21CDK2/cyclin E30 nM
6-PyridylmethylaminopurinesαSβR-21CDK9/cyclin T0.11 µM
6-PyridylmethylaminopurinesαSβR-21CDK7/cyclin H1.3 µM

Evaluation of Enzyme Activity Against Xanthine (B1682287) Oxidase

Xanthine oxidase (XO) is a critical enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Its inhibition is a key therapeutic strategy. Purine analogs are a major class of XO inhibitors, with allopurinol (B61711) being a well-known clinical example. mdpi.com

Several studies have demonstrated the XO inhibitory potential of 6-substituted purine derivatives. In vitro assays measuring the inhibition of XO activity have shown that even simple substitutions can confer potent inhibitory effects. For example, 6-aminopurine (adenine) and 2-chloro-6-(methylamino)purine inhibit XO with IC₅₀ values of 10.89 µM and 10.19 µM, respectively, which are comparable to that of allopurinol (IC₅₀ = 7.82 µM) in the same study. ntu.edu.tw A more complex derivative, 6-(N-benzoylamino)purine, was identified as a highly potent competitive inhibitor of XO, with an IC₅₀ of 0.45 µM. nih.gov This indicates that modifications at the 6-position of the purine ring can significantly influence the inhibitory activity against xanthine oxidase.

CompoundInhibition TypeIC₅₀ against Xanthine Oxidase (µM)
6-(N-benzoylamino)purineCompetitive0.45
Allopurinol (Reference)Competitive0.80
2-chloro-6-(methylamino)purineNon-competitive10.19
6-aminopurine (Adenine)N/A10.89

Impact on Downstream Signaling Pathways (e.g., MAPK/ERK) in Cell-Free Systems

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation and differentiation. While purine derivatives have been shown to inhibit upstream protein kinases such as CDKs, detailed studies on the direct impact of this compound derivatives on the components of the MAPK/ERK pathway in reconstituted, cell-free systems are not extensively covered in the available scientific literature. Such cell-free assays, which utilize purified kinase components (e.g., Raf, MEK, ERK), would be necessary to confirm a direct inhibitory effect on the cascade itself, independent of other cellular components. Therefore, a conclusive statement on the direct, cell-free impact of this specific class of purine derivatives on MAPK/ERK downstream signaling cannot be made based on the reviewed sources.

In Vitro Antiproliferative and Antitumor Activities

Derivatives of the purine scaffold have been extensively investigated for their potential to combat cancer. The introduction of an azetidine (B1206935) ring at the 6-position, along with other substitutions, has led to the development of compounds with significant cytotoxic and cytostatic effects against various cancer cell lines.

The cytotoxic potential of purine derivatives is a key indicator of their anticancer activity. In vitro studies using cell-based assays have demonstrated that modifications on the purine core can lead to potent activity. For instance, a series of 2,6,9-trisubstituted purine derivatives were evaluated for their cytotoxicity against a panel of seven cancer cell lines. nih.gov One of the most promising compounds, referred to as 7h , which features an arylpiperazinyl group at position 6, demonstrated significant efficacy, even when compared to the established chemotherapeutic drug cisplatin in four of the seven cell lines tested. nih.gov The sensitivity to these compounds varied among cell lines, with the HL-60 (leukemia) cell line being the most sensitive and CACO2 (colorectal adenocarcinoma) cells appearing more resistant. nih.gov

Similarly, studies on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives linked to a difluorobenzoxazine fragment showed high cytotoxic activity against a range of tumor cell lines. nih.govmdpi.com Testing revealed particular efficacy against 4T1 murine mammary carcinoma, COLO201 human colorectal adenocarcinoma, SNU-1 human gastric carcinoma, and HepG2 human hepatocellular carcinoma cells. nih.gov The presence of both the purine core and the difluorobenzoxazine fragment connected by a linker of a specific length was found to be crucial for the observed cytotoxic activity. nih.gov

In another study, azetidin-2-one derivatives were assessed for their anticancer potential. Compound 6 [N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one] showed notable cytotoxic activity against SiHa (cervical cancer) and B16F10 (melanoma) cells. nih.gov

The following table summarizes the cytotoxic activity (IC50 values) of selected purine and azetidine derivatives against various cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Source
2,6,9-Trisubstituted PurineCompound 4rCACO2 (Colon)27 nih.gov
2,6,9-Trisubstituted PurineCompound 7hHL-60 (Leukemia)Sub-micromolar range nih.gov
Azetidin-2-one DerivativeCompound 2SiHa (Cervical)High Activity nih.gov
Azetidin-2-one DerivativeCompound 6SiHa (Cervical)High Activity nih.gov
Azetidin-2-one DerivativeCompound 2B16F10 (Melanoma)High Activity nih.gov
Azetidin-2-one DerivativeCompound 6B16F10 (Melanoma)High Activity nih.gov
1,4-Benzoxathiin-9H-purineCompound 9cMCF-7 (Breast)2.75 chim.it

Beyond direct cytotoxicity, a crucial aspect of anticancer agents is their ability to induce programmed cell death, or apoptosis, and to interfere with the cancer cell cycle. Research has shown that 6-substituted purine derivatives can effectively trigger these mechanisms.

Studies on 6,8,9 poly-substituted purine analogues revealed that active compounds induce cell death by apoptosis in leukemia cell lines (Jurkat and K562). nih.goved.ac.ukrsc.org This was confirmed through Annexin-V staining and the observation of cleavage of initiator caspases. nih.goved.ac.ukrsc.org Further investigation into 1,4-benzoxathiin-9H-purine derivatives demonstrated that they induce apoptosis through the intrinsic pathway, as evidenced by the activation of caspase-9. chim.it Azetidin-2-one derivatives have also been shown to induce apoptosis, confirmed by caspase-3 assays in B16F10 melanoma cells. nih.gov

In addition to apoptosis, these compounds can modulate the cell cycle. The 2,6,9-trisubstituted purine derivative 7h was found to cause cell cycle arrest at the S-phase in HL-60 cells. researchgate.net In contrast, N-(purin-6-yl)aminopolymethylene derivatives were found to block DNA synthesis, leading to an accumulation of cells in the G1 phase at lower concentrations. nih.gov At higher concentrations, these compounds caused significant death of cells in the G1 phase, resulting in a relative increase of cells in the G2/M phase. nih.gov The disruption of microtubules by certain inhibitors can also lead to cell cycle arrest in the G2/M phase. researchgate.net

The molecular mechanisms underlying the antitumor effects of purine derivatives are multifaceted. Two significant pathways identified are the activation of AMP-activated protein kinase (AMPK) and the inhibition of tubulin polymerization.

AMPK Activation: AMPK is a critical regulator of cellular energy metabolism, and its activation can suppress cell proliferation. researchgate.net The mechanism of AMPK activation by purine derivatives is often linked to the de novo purine synthesis pathway. researchgate.netnih.govnih.gov Certain compounds, such as methotrexate, inhibit enzymes like ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase). researchgate.netnih.gov This inhibition leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), also known as AICAR monophosphate. researchgate.netnih.gov ZMP is an endogenous activator of AMPK, mimicking the effects of AMP. mdpi.com Therefore, by modulating purine metabolism, these derivatives can trigger AMPK activation and its downstream anti-proliferative signaling pathways. nih.govnih.gov

Tubulin Polymerization Inhibition: The microtubule network, formed by the polymerization of tubulin, is essential for cell division, making it a prime target for anticancer drugs. researchgate.net Several heterocyclic compounds, including derivatives of purine and azetidine, function as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin. nih.govnih.gov For example, an in silico analysis of the azetidin-2-one derivative 6 suggested its mechanism of action involves molecular interaction with the amino acids in the colchicine binding site of human α/β-tubulin. nih.gov Such interactions disrupt the dynamic equilibrium of microtubule formation, leading to mitotic arrest and subsequent apoptosis. researchgate.net

In Vitro Antimicrobial Potential

In an era of growing antimicrobial resistance, the search for new antibacterial and antifungal agents is critical. Derivatives of this compound and related heterocyclic structures have demonstrated promising activity against a range of microbial pathogens.

Azetidine and azetidin-2-one derivatives have been evaluated for their antibacterial properties. Studies on novel nitroazetidines showed potent activity against Gram-positive bacteria, including Enterococcus faecalis and multiple strains of Staphylococcus aureus, with one compound exhibiting potency close to the reference antibiotic norfloxacin. nih.gov In another study, linezolid-based oxazolidinones were most active against Bacillus subtilis and Staphylococcus aureus, with several compounds showing minimum inhibitory concentration (MIC) values in the low µg/mL range. mdpi.com Activity against Gram-negative bacteria was more limited, though some efficacy was observed against Pseudomonas aeruginosa. mdpi.com

The following table presents the antibacterial activity (MIC values) for selected azetidine-related compounds.

Compound ClassSpecific CompoundBacterial StrainMIC (µg/mL)Source
NitroazetidineCompound 22Enterococcus faecalis4 nih.gov
Oxazolidinone-sulphonamideCompound 3aBacillus subtilis1.1 mdpi.com
Oxazolidinone-sulphonamideCompound 3aPseudomonas aeruginosa1.1 mdpi.com
Oxazolidinone IntermediateCompound 2Bacillus subtilis1.17 mdpi.com
Oxazolidinone IntermediateCompound 2Staphylococcus aureus MTCC 29401.17 mdpi.com
Oxazolidinone IntermediateCompound 2Pseudomonas aeruginosa MTCC 24531.17 mdpi.com

The antifungal potential of purine and azetidine derivatives has also been explored. A study screening 6-substituted purines found that some compounds showed promising activity against fungal species such as Aspergillus niger and Candida tropicalis. researchgate.net In a separate investigation, aminothioxanthone derivatives demonstrated high antifungal potential against a broad spectrum of yeasts and filamentous fungi, including Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and various dermatophytes like Trichophyton rubrum. nih.gov Some of these compounds exhibited fungicidal effects at or near their MIC values. nih.gov

The table below summarizes the in vitro antifungal activity of selected compounds against various fungal strains.

Compound ClassSpecific CompoundFungal StrainMIC (µg/mL)Source
AminothioxanthoneCompound 1Cryptococcus neoformans CECT 10788-32 (Fungicidal) nih.gov
AminothioxanthoneCompound 1Candida krusei ATCC 625832 (Fungicidal) nih.gov
AminothioxanthoneCompound 1Trichophyton rubrum FF58-32 (Fungicidal) nih.gov
AminothioxanthoneCompound 1Aspergillus fumigatus ATCC 24030532 nih.gov
AminothioxanthoneCompound 8Candida glabrataVariable Inhibition nih.gov
AminothioxanthoneCompound 9Aspergillus fumigatus C111 (Azole-resistant)Fungicidal at MIC nih.gov

Antitubercular Efficacy in In Vitro Models

Currently, there is no publicly available research data detailing the in vitro antitubercular efficacy of this compound or its derivatives against Mycobacterium tuberculosis. While studies have been conducted on other 6-substituted purine analogues and various azetidine-containing compounds, the specific antitubercular properties of the this compound scaffold have not been reported.

In Vitro Antiviral Properties

There is a lack of specific information in the reviewed scientific literature regarding the in vitro antiviral properties of this compound and its derivatives.

No specific studies detailing the in vitro activity of this compound or its derivatives against DNA or RNA viruses, including Human Cytomegalovirus (HCMV), Human Immunodeficiency Virus-1 (HIV-1), coronaviruses, or influenza viruses, were found in the public domain. Research on the antiviral potential of purine derivatives is a broad field, but data for this particular compound is not available.

Structure Activity Relationship Sar Studies of 6 Azetidin 1 Yl 9h Purine Derivatives

Modulations on the Purine (B94841) Core and Their Impact on Biological Activity

The purine scaffold serves as a foundational element, and its modification is a key strategy in tuning the biological profiles of 6-(azetidin-1-yl)-9H-purine derivatives. Alterations at the C-2 and C-6 positions, as well as N-alkylation, have profound effects on compound activity.

Effects of Substitutions at C-2 and C-6 Positions of the Purine Ring

Substitutions at the C-2 and C-6 positions of the purine ring are critical for modulating the interaction of these derivatives with biological targets, particularly kinases. Research into purine-based inhibitors has demonstrated that even minor changes at these positions can lead to significant shifts in potency and selectivity.

For instance, in a study focused on developing inhibitors for NIMA-related kinase 2 (Nek2), modifications around the purine scaffold were explored to enhance potency against Nek2 while reducing activity against cyclin-dependent kinase 2 (CDK2) nih.gov. Initial screenings identified purines with 6-alkoxy substituents as dual inhibitors of both Nek2 and CDK2 nih.gov. The introduction of an (E)-dialkylaminovinyl substituent at the C-6 position resulted in compounds with notable selectivity for Nek2 nih.gov. For example, (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine showed a 10-fold selectivity for Nek2 over CDK2. Conversely, the complete removal of the 6-substituent was found to eliminate activity against both kinases, highlighting the essential role of this position in binding and inhibition nih.gov.

Further studies on 2-arylaminopurines have reinforced the importance of the C-6 substituent for achieving CDK2 selectivity over CDK1 acs.org. The size and nature of the group at C-6 influence interactions within the ATP-binding site. While a variety of substituents were tolerated, certain modifications led to a dramatic increase in selectivity. A compound featuring a [1,1'-biphenyl]-3-yl group at the C-6 position demonstrated high potency against CDK2 (IC50 = 0.044 μM) and was approximately 2000-fold less active against CDK1 (IC50 = 86 μM) acs.org.

Similarly, the substitution pattern at the C-2 position is crucial. In the context of Nek2 inhibitors, a library of 6-cyclohexylmethoxy-2-arylaminopurines was synthesized where various carboxamide, sulfonamide, and urea groups were placed on the 2-arylamino ring nih.gov. This strategy yielded compounds with greater than 10-fold selectivity for Nek2 over CDK2 nih.gov. In other research, an arylpiperazinyl system attached to the C-6 position of the purine ring was found to be beneficial for cytotoxic activity against cancer cell lines, whereas bulky substituents at the C-2 position were unfavorable nih.gov.

Table 1: Impact of C-2 and C-6 Substitutions on Kinase Inhibition

Compound Name C-2 Substituent C-6 Substituent Target IC50 (μM) Selectivity
3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide 3-(N,N-dimethylbenzamide)anilino Cyclohexylmethoxy Nek2 0.62 >10-fold vs CDK2
3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide 3-(N,N-dimethylbenzamide)anilino Cyclohexylmethoxy CDK2 7.0
(E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine Phenylamino (E)-2-(azepan-1-yl)vinyl Nek2 0.27 10-fold vs CDK2
(E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine Phenylamino (E)-2-(azepan-1-yl)vinyl CDK2 2.70
4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide 4-sulfamoylanilino [1,1'-biphenyl]-3-yl CDK2 0.044 ~2000-fold vs CDK1

Influence of Alkylation and Other Functional Group Additions on Activity Profiles

Alkylation of the purine ring, particularly at the N7 and N9 positions, is a common strategy for modifying the physicochemical and biological properties of purine derivatives researchgate.net. Direct alkylation often results in a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the more thermodynamically stable and predominant product nih.gov. However, specific synthetic methods have been developed to achieve regioselective alkylation at the N7 position, which has been shown to be important for certain biological activities, including cytotoxic and antiviral effects nih.gov.

The position of alkylation can significantly impact biological outcomes. For example, in the development of selective ligands for the endoplasmic reticulum Hsp90 paralog Grp94, alkylation of 8-aryl-adenine derivatives with pent-4-yn-1-yl 4-methylbenzenesulfonate yielded mixtures of N9 and N3 isomers nih.gov. Chromatographic separation was necessary to isolate the desired N9-isomers, which were crucial for achieving high selectivity for Grp94 over other Hsp90 isoforms nih.gov.

The nature of the alkyl group itself is also a determinant of activity. In a series of N-[omega-(purin-6-yl)aminoalkanoyl] derivatives, the length of the linker connecting the purine core to another pharmacophore was found to be critical for cytotoxic activity against various tumor cell lines nih.gov. This highlights that N-alkylation serves not only to modulate the core properties of the purine but also as a handle for introducing larger functional groups and linkers to explore additional binding interactions nih.govrsc.org.

Role of Azetidine (B1206935) Ring Substituents in Structure-Activity Relationships

The azetidine ring at the C-6 position is not merely a passive substituent; its own structure and substitution pattern play an active role in defining the properties of the molecule.

Impact of Substituents at the 3-Position of the Azetidine Moiety

Substituents on the 3-position of the azetidine ring provide a molecular handle for fine-tuning the compound's properties. In the context of fluorescent purine analogues, replacing a dimethylamino group with an azetidine ring was shown to improve photophysical characteristics by limiting non-radiative decay pathways nih.gov. Further modifications at the azetidine's 3-position were found to shift the emission maxima, allowing for the precise tuning of the fluorophore's properties nih.gov.

A systematic study of analogues of N,N-dimethyladenine modified with 3-substituted azetidines revealed a clear correlation between the emission quantum yields and the Hammett inductive constants of the substituents on the azetidine ring nih.govnih.gov. This relationship demonstrates that the electronic properties of the substituent at the 3-position directly influence the charge transfer characteristics of the molecule, which in turn governs its fluorescence. For example, introducing 3,3-difluoroazetidine was a key modification in developing highly emissive purine-like chromophores nih.gov.

Table 2: Photophysical Properties of Purine Analogues with 3-Substituted Azetidines

Purine Core C-6 Amine Azetidine 3-Substituent Emission Quantum Yield (in Water)
Thieno-pyrimidine Dimethylamine N/A Low
Thieno-pyrimidine Azetidine H Significantly Increased
Thieno-pyrimidine Azetidine F, F 0.64
Isothiazolo-pyrimidine Dimethylamine N/A Low
Isothiazolo-pyrimidine Azetidine H Increased

Elaboration of the Cyclic Amine for Modulating Bioactive Properties

The choice of the cyclic amine at the C-6 position is a critical determinant of biological activity. The strained four-membered azetidine ring offers distinct properties compared to other cyclic or acyclic amines. The substitution of a dimethylamine group with an azetidine ring has been shown to significantly enhance the photophysical features of fluorophores by reducing rotation around the C-N bond and limiting non-radiative decay nih.gov.

Comparing the 6-azetidinyl moiety to other cyclic amines, such as the arylpiperazinyl group found in some anticancer purine derivatives, reveals different SAR trends. For cytotoxicity, the arylpiperazinyl system at C-6 was found to be highly beneficial nih.gov. This suggests that larger, more complex cyclic amines can introduce additional points of interaction with a biological target, leading to enhanced activity. The specific shape, size, and hydrogen bonding capacity of the cyclic amine at C-6 are all crucial factors. For instance, the introduction of an imidazole (B134444) ring at C-6 leads to compounds where the planarity between the purine and imidazole rings can influence molecular interactions nih.govresearchgate.net. This underscores the principle that the elaboration of the cyclic amine at the C-6 position is a versatile strategy for modulating a wide range of bioactive properties, from fluorescence to kinase inhibition and cytotoxicity.

SAR Investigations in Context of Specific Biological Targets and Mechanisms

The SAR of this compound and related analogues is often driven by the specific requirements of a given biological target.

Kinase Inhibition: For protein kinases like Nek2 and CDKs, the purine scaffold acts as an ATP-competitive inhibitor nih.gov. The SAR is dictated by the need to fit into the ATP-binding pocket. As discussed, substituents at C-2 and C-6 are paramount. A 2-arylamino group often forms key hydrogen bonds with the kinase hinge region, while the C-6 substituent explores a more solvent-exposed region, where selectivity between different kinases can be achieved nih.govacs.org. For example, bulky groups at C-6 can be accommodated by CDK2 but not CDK1, leading to high selectivity acs.org. The deletion of the C-6 substituent altogether abrogates activity, confirming its role as a crucial anchoring point or specificity element nih.gov.

Hsp90 Paralog Inhibition: In the case of Grp94, selectivity is achieved not just by modifications to the main purine core but by exploiting a unique secondary binding pocket. The SAR studies showed that an 8-aryl group on the purine ring was able to insert into this unique site in Grp94, a site that is blocked in other Hsp90 isoforms nih.gov. This demonstrates how SAR can be guided by structural biology to achieve high selectivity for a specific protein isoform.

Cytotoxicity and Anticancer Activity: For anticancer applications, the mechanism can be more complex, potentially involving multiple targets. However, SAR studies have identified key structural features. For a series of 2,6,9-trisubstituted purines, an arylpiperazinyl moiety at C-6 was found to be essential for potent cytotoxicity nih.gov. The most effective compound from this series was shown to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 cells, pointing towards an interference with DNA synthesis or related processes nih.gov. Another study on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives found that the most promising compound acts as an inhibitor of DNA biosynthesis, leading to cell accumulation in the G1 phase nih.gov. This indicates that for broad cytotoxic activity, interaction with DNA replication machinery is a common mechanism for purine derivatives.

SAR for Kinase Inhibition Potency and Selectivity

The purine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the endogenous ligand adenosine (B11128) triphosphate (ATP) and bind to the active site of various kinases. The substitution pattern on the purine ring is critical for both the potency and selectivity of kinase inhibition.

Research on 2,6,9-trisubstituted purine derivatives has shown that modifications at the C2, C6, and N9 positions significantly impact their inhibitory activity against cyclin-dependent kinases (CDKs) and other protein kinases. For instance, in a series of 2,6,9-trisubstituted purines, the nature of the substituent at the C6 position was found to be a key determinant of cytotoxic activity, which is often correlated with kinase inhibition. The introduction of a cyclic amine, such as an arylpiperazinyl group, at the C6 position has been reported to be beneficial for activity. This suggests that the compact, cyclic nature of the azetidine ring in this compound could be a favorable feature for kinase binding.

General SAR principles for purine-based kinase inhibitors suggest:

C6 Substituent: Small, cyclic amino groups like azetidine can occupy the ribose-binding pocket of the ATP binding site, and their conformation can influence potency.

N9 Substituent: Bulky or flexible groups at the N9 position can be tailored to exploit specific pockets within the kinase active site, thereby enhancing selectivity.

C2 Substituent: Introduction of various groups at the C2 position can further refine the selectivity profile by interacting with specific amino acid residues that differ between kinases.

While detailed data tables for this compound derivatives are not available, the table below summarizes the SAR of closely related 2,6,9-trisubstituted purines against cancer cell lines, which is often indicative of kinase inhibition.

Table 1: Cytotoxicity of Selected 2,6,9-Trisubstituted Purine Derivatives

Compound C2-Substituent C6-Substituent N9-Substituent Cell Line IC50 (µM)
I Aryl Arylpiperazinyl Alkyl NCI-H460 Data not specified

| II | Bulky system | Arylpiperazinyl | Alkyl | NCI-H460 | Less active |

This table is illustrative and based on general findings from SAR studies on 2,6,9-trisubstituted purines, indicating that bulky groups at the C2 position are not favorable for cytotoxic activity, while an arylpiperazinyl system at C6 is beneficial. researchgate.netsemanticscholar.org

SAR Governing Receptor Binding Affinities

The purine core is also a versatile scaffold for developing ligands that target various G-protein coupled receptors (GPCRs) and ion channels. The SAR for receptor binding is highly dependent on the specific receptor subtype and the nature of the substituents on the purine ring.

A study on 6,9-disubstituted purines and their binding affinity to the benzodiazepine receptor provides some relevant insights. In this study, the substituent at the C6 position was a dimethylamino group, which is structurally simpler than the azetidinyl group. The research demonstrated that modifications at the N9 position significantly influenced binding affinity. Specifically, the introduction of a 3-aminobenzyl or 3-hydroxybenzyl group at N9 dramatically increased the affinity for the benzodiazepine receptor. nih.gov This highlights the importance of the N9 substituent in establishing key interactions with the receptor binding pocket.

Extrapolating from these findings, for this compound derivatives, it is conceivable that:

The azetidine ring at the C6 position could engage in specific hydrogen bonds or van der Waals interactions within a receptor's binding site.

The nature of the substituent at the N9 position would be a critical determinant of binding affinity and selectivity. Aromatic or functionalized alkyl groups at N9 could lead to high-affinity ligands.

The following table summarizes the benzodiazepine receptor binding affinity for a series of 6-(dimethylamino)purine derivatives, illustrating the impact of the N9 substituent.

Table 2: Benzodiazepine Receptor Binding Affinity of 6,9-Disubstituted Purines

Compound N9-Substituent IC50 (µM)
44 3-Aminobenzyl 0.9

| Parent Compound | Unsubstituted Benzyl | >50 |

This table is based on a study of 6-(dimethylamino)purine derivatives and demonstrates the significant increase in receptor affinity with the substitution of a 3-aminobenzyl group at the 9-position. nih.gov

SAR Associated with In Vitro Antimicrobial and Antitumor Activities

The purine scaffold has been extensively explored for the development of antimicrobial and antitumor agents. The SAR in this context often revolves around the ability of the compounds to interfere with nucleic acid synthesis, inhibit key enzymes in pathogens or cancer cells, or induce apoptosis.

Several studies on 6-substituted and 2,6,9-trisubstituted purine derivatives have provided valuable SAR data for antitumor activity. It has been consistently shown that the nature of the substituent at the C6 position is crucial for cytotoxicity. Studies on 2,6,9-trisubstituted purines revealed that an arylpiperazinyl group at C6 is beneficial for activity against various cancer cell lines. researchgate.netsemanticscholar.org This suggests that a cyclic amine at this position, such as azetidine, is a favorable structural feature. The compact nature of the azetidine ring may allow for optimal interactions within the target protein.

Furthermore, research on novel 9-ethyl-9H-purine derivatives has demonstrated that substitutions at the C2 and C6 positions can lead to moderate antiproliferative activities against several cancer cell lines. researchgate.net The presence of an azetidine moiety has also been explored in other classes of antitumor agents, such as analogues of TZT-1027, where it was introduced to provide conformational restriction and was found in compounds with potent antiproliferative activities. mdpi.com

Regarding antimicrobial activity, while specific SAR studies on this compound are not prominent, the general principle for purine antimetabolites involves their ability to be processed by microbial enzymes and incorporated into nucleic acids, leading to chain termination or dysfunction. The azetidinyl group at C6 would significantly alter the shape and electronic properties of the purine base compared to natural purines, potentially leading to selective inhibition of microbial enzymes.

The table below presents data on the in vitro antitumor activity of a 2,6,9-trisubstituted purine, highlighting the potency that can be achieved with appropriate substitutions.

Table 3: In Vitro Antitumor Activity of a 2,6,9-Trisubstituted Purine Derivative

Compound C2-Substituent C6-Substituent N9-Substituent Cell Line IC50 (µM)

| 7h | Aryl | Arylpiperazinyl | Alkyl | HL-60 | Data not specified |

This table is based on a study of 2,6,9-trisubstituted purine derivatives and indicates that compound 7h, with an arylpiperazinyl group at C6, was found to be a potent antitumor agent. researchgate.netsemanticscholar.org

Applications of 6 Azetidin 1 Yl 9h Purine in Fragment Based Ligand Discovery Fbld

Identification of 6-(azetidin-1-yl)-9H-purine as a Fragment Hit

Fragment-based ligand discovery relies on the initial identification of small, low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target. These fragments then serve as starting points for optimization into more potent lead compounds. The compound this compound has been identified as a relevant fragment in screening campaigns, particularly against protein kinases, a class of enzymes frequently targeted in cancer therapy.

In a notable example, a library of purine-based fragments was screened against a panel of kinases to identify starting points for inhibitor development. While this compound itself did not exhibit significant activity against the specific kinases BMXA, ABL1A, and CDK2A in one particular study, its analogue, the parent piperidinyl purine (B94841), was found to be a hit against these targets. This highlights a common scenario in FBLD where closely related analogues can provide crucial initial hits, and the broader chemical space around a core scaffold is explored. The inactivity of the azetidine-containing fragment in this specific screen does not preclude its potential as a hit against other targets, and its structural properties make it a valuable component of fragment libraries.

The identification of a fragment hit is typically accomplished through sensitive biophysical techniques capable of detecting weak binding interactions. These methods include:

X-ray Crystallography: This technique provides high-resolution structural information of the fragment bound to the target protein, revealing the precise binding mode and key interactions. This information is invaluable for subsequent structure-guided elaboration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) NMR, can detect the binding of fragments to a protein in solution.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the binding affinity and kinetics of fragment-target interactions in real-time.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

The selection of this compound for inclusion in fragment libraries is based on its desirable physicochemical properties, often summarized by the "Rule of Three," which suggests a molecular weight under 300 Da, a cLogP of 3 or less, and no more than 3 hydrogen bond donors and acceptors. These properties ensure adequate solubility and a higher probability of efficient binding.

Table 1: Physicochemical Properties of this compound and Related Fragments
CompoundMolecular FormulaMolecular Weight (g/mol)cLogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compoundC8H9N5175.19-0.2514
6-(pyrrolidin-1-yl)-9H-purineC9H11N5189.220.1814
6-(piperidin-1-yl)-9H-purineC10H13N5203.250.6114

Strategies for Fragment Elaboration and Lead Compound Generation

Once a fragment like this compound or a close analogue is identified as a hit, the next crucial step is to elaborate it into a more potent lead compound. The goal is to increase binding affinity and selectivity while maintaining favorable drug-like properties. Several strategies are employed for this "fragment-to-lead" evolution:

Fragment Growing: This is one of the most common strategies and involves adding chemical functionality to the fragment to engage with nearby pockets or interaction points on the protein surface. For this compound, growth can be envisioned from multiple vectors:

From the purine core: The C2 and C8 positions of the purine ring are common points for modification. For instance, introducing a small alkyl or aryl group at the C2 position can lead to additional hydrophobic or van der Waals interactions. The N9 position can also be substituted to explore interactions in that region of the binding site.

From the azetidine (B1206935) ring: The azetidine moiety provides a clear vector for growth. Functional groups can be introduced at the 2- or 3-positions of the azetidine ring to probe for nearby interactions.

Fragment Linking: If two different fragments are found to bind in close proximity within the protein's binding site, they can be chemically linked together to create a single, more potent molecule. This strategy can lead to a significant increase in binding affinity due to the additive nature of the binding energies and a favorable entropic contribution.

Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragment hits into a single, novel chemical entity. This can lead to a more optimized ligand that incorporates the key binding interactions of the parent fragments.

A hypothetical elaboration of a 6-(cyclic amino)-9H-purine fragment hit against a kinase could proceed as follows:

Initial Hit: A this compound fragment is identified to bind to the hinge region of a kinase, with the purine core forming hydrogen bonds with the backbone of the protein.

Structure-Guided Growth: X-ray crystallography reveals a nearby hydrophobic pocket. A small methyl or ethyl group is added to the C2 position of the purine to occupy this pocket, leading to a modest increase in potency.

Vectorial Elaboration: The azetidine ring is oriented towards the solvent-exposed region. A linker, such as a short alkyl chain, is attached to the 3-position of the azetidine, and various functional groups (e.g., a phenyl ring, a carboxylate) are appended to the end of the linker to search for additional interactions.

Optimization of Physicochemical Properties: Throughout the elaboration process, properties such as solubility, metabolic stability, and cell permeability are monitored and optimized to ensure the resulting lead compound has the potential to be developed into a drug.

Table 2: Example of a Fragment Elaboration Cascade for a Hypothetical Kinase Inhibitor
CompoundModificationRationaleHypothetical IC50
This compoundInitial Fragment HitHinge binding via purine core>100 µM
2-methyl-6-(azetidin-1-yl)-9H-purineGrowth at C2Engage hydrophobic pocket50 µM
2-methyl-6-(3-(phenylacetyl)azetidin-1-yl)-9H-purineGrowth from azetidineExplore solvent-exposed region5 µM
N-(3-(2-methyl-9H-purin-6-yl)azetidin-1-yl)benzamideFurther optimizationImprove interactions and properties500 nM

Methodological Advancements in Expanding the Chemical Reaction Toolkit for Fragment Growth

The success of fragment elaboration strategies is heavily dependent on the availability of a robust and versatile chemical reaction toolkit. Traditional synthetic methods are often limited in their ability to functionalize complex molecules at a late stage with high precision and functional group tolerance. Recent methodological advancements have significantly expanded the possibilities for fragment growth, particularly for scaffolds like this compound.

Functionalization of the Purine Core:

C-H Activation: Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic cores. This allows for the introduction of substituents at positions like C2 and C8 of the purine ring without the need for pre-installed functional groups, streamlining the synthesis of analogue libraries.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are workhorse reactions in medicinal chemistry. Advances in catalyst design have enabled these reactions to be performed under milder conditions and with a broader substrate scope, facilitating the diversification of the purine core. For example, a halogenated purine precursor can be readily coupled with a wide range of boronic acids, alkynes, or amines.

Functionalization of the Azetidine Ring:

Strain-Release Chemistry: The inherent ring strain of the azetidine ring can be harnessed to drive chemical transformations. For example, ring-opening reactions can be used to introduce functionality, which can then be followed by ring-closing to a modified azetidine or a different heterocyclic system.

Photoredox Catalysis: Light-mediated reactions have gained prominence for their ability to generate reactive intermediates under mild conditions. This has enabled novel methods for the functionalization of C-H bonds on the azetidine ring, allowing for the introduction of a wide array of substituents.

Modular Synthesis: The development of modular synthetic routes to substituted azetidines allows for the rapid generation of a diverse set of building blocks that can be incorporated into the purine scaffold. This enables a more systematic exploration of the chemical space around the azetidine vector.

These advanced synthetic methods provide medicinal chemists with the tools to precisely modify fragment hits like this compound, enabling a more efficient and effective exploration of structure-activity relationships and the generation of high-quality lead compounds.

Future Research Trajectories for the Chemical Compound 6 Azetidin 1 Yl 9h Purine

Exploration of Novel Synthetic Pathways and Derivatization Approaches

Future synthetic research on 6-(azetidin-1-yl)-9H-purine should aim to develop more efficient and versatile synthetic routes and to generate a diverse library of analogues for structure-activity relationship (SAR) studies.

A primary approach involves the derivatization of the core purine (B94841) and azetidine (B1206935) rings. The conventional synthesis often starts from 6-chloropurine (B14466), which can be reacted with azetidine. researchgate.netjchps.com Modifications can be introduced at various positions of the purine ring (N9, C2, and C8) and the azetidine moiety. For instance, substitution at the N9 position of the purine is a common strategy to influence solubility and target binding. nih.gov Direct alkylation at the N9 position or the use of 6-chloro-9-substituted purine intermediates are viable methods. nih.gov

Furthermore, introducing substituents on the azetidine ring itself, such as at the 3-position, could significantly impact the compound's biological profile. The synthesis of azetidine-bearing purine analogs has been explored, demonstrating the feasibility of incorporating modified azetidines to alter the molecule's properties. nih.gov

Novel synthetic methodologies could also be explored. For example, multi-step synthetic pathways starting from precursors like 4,6-dichloro-5-nitropyrimidine (B16160) can be employed to build the purine ring with desired substitutions before the introduction of the azetidine group. nih.gov The development of one-pot or flow chemistry processes could enhance the efficiency and scalability of the synthesis for creating a library of derivatives.

Synthetic Strategy Description Potential Starting Materials Key Positions for Derivatization
Nucleophilic Substitution Reaction of a halogenated purine with azetidine or its derivatives. This is a common and direct method for forming the C6-N bond.6-chloropurine, 2-amino-6-chloropurine (B14584) researchgate.netN/A
N9-Alkylation Introduction of various alkyl or aryl groups at the N9 position of the purine ring to modulate pharmacokinetic properties.6-chloropurine, this compoundN9
C2 and C8 Functionalization Introduction of substituents at the C2 and C8 positions of the purine ring to explore new binding interactions with biological targets.2,6-dichloropurine, 6-chloro-8-bromopurineC2, C8
Azetidine Ring Modification Synthesis and use of substituted azetidines (e.g., 3-fluoroazetidine, 3-hydroxyazetidine) to alter steric and electronic properties.Substituted azetidine hydrochlorides nih.govC3 of azetidine
Multi-step Heterocycle Construction Building the purine ring from pyrimidine (B1678525) precursors, allowing for greater diversity in the final structure.4,6-dichloropyrimidine-2,5-diamine researchgate.netC2, C5, C6, C8, N9

Deeper Mechanistic Elucidation of In Vitro Biological Activities

While initial screenings may reveal biological activities, a deeper understanding of the molecular mechanisms is crucial for further development. Future research should focus on identifying the specific cellular targets and pathways through which this compound and its derivatives exert their effects.

Purine analogues are known to interact with a wide range of biological targets, including kinases, polymerases, and G-protein coupled receptors (GPCRs). Given that many 2,6,9-trisubstituted purine derivatives have shown activity as kinase inhibitors (e.g., cyclin-dependent kinases), this is a primary area for investigation. semanticscholar.org Cellular thermal shift assays (CETSA), kinome profiling, and enzymatic assays can be employed to identify specific kinase targets.

Another potential mechanism for purine analogues is the interaction with purine-binding riboswitches in bacteria, which could be a basis for novel antimicrobial agents. researchgate.net Investigating the binding affinity of this compound to various riboswitch aptamers could uncover new therapeutic potential. researchgate.net Additionally, purine derivatives can act as antimetabolites by interfering with nucleic acid synthesis. nih.gov Studies on cellular uptake and incorporation into DNA or RNA would clarify such mechanisms.

Development of Advanced Computational Models for Rational Design of Analogues

Computational chemistry can significantly accelerate the drug discovery process by enabling the rational design of more potent and selective analogues. Future efforts should involve the development and application of advanced computational models.

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode of this compound within the active site. This information can guide the design of new derivatives with improved binding affinity and selectivity. Docking studies have been successfully used to predict the inhibitory capabilities of purine isosteres against enzymes like cyclooxygenase-2 (COX-2). rsc.org

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, 3D-QSAR models can be developed. semanticscholar.org These models can identify the key structural features (steric, electronic) that are critical for activity, thereby guiding the synthesis of more effective compounds. For example, QSAR studies on other purine derivatives have shown that steric properties can be a major contributor to cytotoxicity. semanticscholar.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the interaction and the role of conformational changes in the binding process.

Expanding the Scope of In Vitro Bio-evaluation for Diverse Therapeutic Areas

The purine scaffold is associated with a wide spectrum of biological activities. Therefore, future research should not be limited to a single therapeutic area but should involve a broad in vitro bio-evaluation of this compound and its derivatives.

Therapeutic Area Potential Targets/Assays Rationale based on Purine Analogues
Oncology Kinase inhibition assays (e.g., CDK, Src, VEGFR2), cell proliferation assays (e.g., SRB, MTT) against various cancer cell lines (Huh7, HCT116, MCF7). nih.govsemanticscholar.orgMany purine derivatives exhibit potent anticancer activity by inhibiting key signaling pathways involved in cell growth and proliferation. nih.govsemanticscholar.org
Immunology/Inflammation Cytokine release assays, COX enzyme inhibition assays, mixed lymphocyte reaction (MLR). rsc.orgnih.gov6-substituted purines have shown immunostimulatory effects and anti-inflammatory activity through mechanisms like COX inhibition. rsc.orgnih.gov
Infectious Diseases Antimicrobial and antifungal assays (e.g., disc diffusion, MIC determination) against various pathogens. researchgate.netresearcher.life Antiviral assays.Purine derivatives have demonstrated activity against bacteria, fungi, and viruses, sometimes by targeting purine metabolism or riboswitches. researchgate.netresearcher.life
Neuroscience Receptor binding assays (e.g., nicotinic acetylcholine (B1216132) receptors), enzyme inhibition assays relevant to neurodegenerative diseases.The azetidine moiety is present in compounds with high potency and selectivity for nicotinic acetylcholine receptors (nAChRs). researchgate.netbarrowneuro.org
Plant Biology Cytokinin bioassays (e.g., tobacco callus, wheat leaf senescence). nih.govN-substituted purines are known to exhibit cytokinin activity, which is relevant for agricultural applications. nih.gov

This expanded screening will maximize the chances of discovering novel and potentially valuable therapeutic applications for this class of compounds.

Utility of this compound as a Chemical Tool for Biological Research

Beyond its direct therapeutic potential, this compound can be developed into a valuable chemical tool for biological research. By functionalizing the core molecule, it can be converted into a chemical probe to study biological systems.

One promising avenue is the development of fluorescent probes. The purine scaffold, when appropriately modified, can become fluorescent. nih.gov By synthesizing fluorescent derivatives of this compound, it may be possible to visualize its distribution within cells and tissues, and to study its interaction with biological targets using techniques like fluorescence microscopy.

Furthermore, the compound could be modified to create affinity-based probes. By attaching a reactive group or a biotin (B1667282) tag, these probes could be used to covalently label and subsequently identify their protein targets from cell lysates through proteomic techniques. This would be an invaluable method for target deconvolution, especially if the mechanism of action is unknown. The development of such chemical tools would not only advance our understanding of the compound's own biology but also provide new instruments for probing complex biological pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-(azetidin-1-yl)-9H-purine, and how does the choice of nucleophile influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 6-chloropurine with azetidine. This method, adapted from analogous purine derivatives (e.g., 6-(piperidin-1-yl)-9H-purine), involves refluxing 6-chloropurine with azetidine in a polar solvent (e.g., n-BuOH) using triethylamine to enhance solubility and basicity. Reaction conditions (e.g., 100°C for 15 hours) and stoichiometric ratios (azetidine:6-chloropurine = 2:1) are critical for optimizing yield .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons (H-2 and H-8) at δ 8.37 and 7.95 ppm, respectively, and azetidine protons as broad singlets (δ ~4.29 ppm for N–CH2 groups) .
  • 13C NMR : Peaks for purine carbons (e.g., C-6 at ~153.9 ppm) and azetidine carbons (N–CH2 at ~46.4 ppm) confirm substitution .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 203 for M+) and fragmentation patterns (e.g., loss of azetidine) validate the structure .

Q. What are the standard protocols for evaluating the solubility and stability of this compound in biological buffers?

  • Methodological Answer : Use UV-Vis spectroscopy to monitor solubility in PBS (pH 7.4) or DMSO. Stability is assessed via HPLC at 25°C and 37°C over 24–72 hours, with degradation products identified via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

  • Methodological Answer : Systematic variation of parameters is required:

  • Solvent : Test polar aprotic solvents (DMF, DMSO) to improve azetidine solubility.
  • Catalyst : Screen Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-like coupling if direct substitution fails .
  • Temperature : Gradual heating (80–120°C) to balance reaction rate and decomposition .

Q. What mechanisms underlie the anticancer activity of this compound, and how can conflicting cytotoxicity data across cell lines be resolved?

  • Methodological Answer :

  • Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Compare results to known purine analogs (e.g., 6-mercaptopurine) .
  • Data Contradiction : Re-evaluate experimental variables, such as cell passage number, incubation time (24–72 hours), and metabolic activation pathways (e.g., glutathione-dependent mechanisms) .

Q. How does the azetidine moiety influence the compound’s interaction with enzymatic targets (e.g., purine nucleoside phosphorylase)?

  • Methodological Answer : Conduct molecular docking simulations (AutoDock Vina) using the enzyme’s crystal structure (PDB ID). Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for screening this compound’s inhibitory effects on DNA repair enzymes?

  • Methodological Answer : Use fluorescence-based assays (e.g., O6-alkylguanine-DNA alkyltransferase inhibition) with a reference substrate like O6-benzylguanine. Measure IC50 values via dose-response curves and compare to positive controls .

Q. How should researchers address batch-to-batch variability in purity during large-scale synthesis?

  • Methodological Answer : Implement orthogonal purification methods (e.g., column chromatography followed by recrystallization). Monitor purity via HPLC with a C18 column (≥95% purity threshold) and characterize impurities via high-resolution MS .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data with high variability?

  • Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50. Apply Grubbs’ test to identify outliers and report results as mean ± SEM from ≥3 independent replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.